molecular formula C8H11N3O2 B13119224 N-Hydroxy-6-methoxy-2-methylnicotinimidamide

N-Hydroxy-6-methoxy-2-methylnicotinimidamide

Cat. No.: B13119224
M. Wt: 181.19 g/mol
InChI Key: ARAXAZOVSZDOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-6-methoxy-2-methylnicotinimidamide is a chemical compound with the molecular formula C7H9N3O2. It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methylnicotinimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-methoxy-2-methylnicotinimidamide typically involves the reaction of 6-methoxy-2-methylnicotinic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide structure. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-methoxy-2-methylnicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Hydroxy-6-methoxy-2-methylnicotinimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-6-methoxy-2-methylnicotinimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidamide moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-methylnicotinimidamide
  • 6-Methoxy-2-methylnicotinimidamide
  • N-Hydroxy-6-methoxynicotinimidamide

Uniqueness

N-Hydroxy-6-methoxy-2-methylnicotinimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N'-hydroxy-6-methoxy-2-methylpyridine-3-carboximidamide

InChI

InChI=1S/C8H11N3O2/c1-5-6(8(9)11-12)3-4-7(10-5)13-2/h3-4,12H,1-2H3,(H2,9,11)

InChI Key

ARAXAZOVSZDOKE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=N1)OC)/C(=N/O)/N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.